(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone
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Overview
Description
(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is a chemical compound that features a piperazine ring substituted with a benzyl group and a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone typically involves the reaction of 4-benzylpiperazine with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or morpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzyl-piperazin-1-yl)-acetic acid
- (4-Benzyl-piperazin-1-yl)-pyridin-4-ylmethylene-amine
- (4-Benzyl-piperazin-1-yl)-pyridin-2-ylmethylene-amine
Uniqueness
(4-Benzyl-piperazin-1-yl)-morpholin-4-yl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H23N3O2 |
---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23N3O2/c20-16(19-10-12-21-13-11-19)18-8-6-17(7-9-18)14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI Key |
KBXUXGAWLUBXEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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